 
            | REACTION_CXSMILES | O[C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2.[H-].[Na+].C([O-])([O-])=O.[Cs+].[Cs+].BrC(C)(C)C([NH2:24])=O>O1CCOCC1.CN1C(=O)N(C)CCC1.CN1C(=O)CCC1>[NH2:24][C:2]1[CH:3]=[CH:4][CH:5]=[C:6]2[C:11]=1[N:10]=[CH:9][CH:8]=[CH:7]2 |f:1.2,3.4.5| | 
| Name | |
| Quantity | 
                                                                                    537 mg                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    OC=1C=CC=C2C=CC=NC12                                                                                 | 
| Name | |
| Quantity | 
                                                                                    300 mg                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    [H-].[Na+]                                                                                 | 
| Name | 
                                                                                    
                                                                                                                                                                            Cs2CO3                                                                                                                                                                     | 
| Quantity | 
                                                                                    4 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    C(=O)([O-])[O-].[Cs+].[Cs+]                                                                                 | 
| Name | |
| Quantity | 
                                                                                    20 mL                                                                                 | 
| Type | 
                                                                                    solvent                                                                                 | 
| Smiles | 
                                                                                    O1CCOCC1                                                                                 | 
| Name | |
| Quantity | 
                                                                                    2.03 g                                                                                 | 
| Type | 
                                                                                     reactant                                                                                 | 
| Smiles | 
                                                                                    BrC(C(=O)N)(C)C                                                                                 | 
| Control Type | 
                                                                                AMBIENT                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The resulting mixture was stirred at room temperature for about 30 minutes                                                                             | 
| Rate | 
                                                                                UNSPECIFIED                                                                             | 
| RPM | 
                                                                                0                                                                             | 
| Conditions are dynamic | 
                                                                            1                                                                         | 
| Details | 
                                                                            See reaction.notes.procedure_details.                                                                         | 
| Type | 
                                                                                STIRRING                                                                             | 
| Details | 
                                                                                the resulting mixture was stirred                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                at reflux for 16 h                                                                             | 
| Duration | 
                                                                                16 h                                                                             | 
| Type | 
                                                                                STIRRING                                                                             | 
| Details | 
                                                                                The resulting mixture was stirred at 150° C. for 72 h                                                                             | 
| Duration | 
                                                                                72 h                                                                             | 
| Type | 
                                                                                TEMPERATURE                                                                             | 
| Details | 
                                                                                The reaction was cooled to room temp.                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                partitioned between water (50 mL) and EtOAc (100 mL)                                                                             | 
| Type | 
                                                                                EXTRACTION                                                                             | 
| Details | 
                                                                                The aqueous layer was extracted with EtOAc (100 mL)                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                the combined organics washed with water (2×50 mL)                                                                             | 
| Type | 
                                                                                DRY_WITH_MATERIAL                                                                             | 
| Details | 
                                                                                dried (Na2SO4)                                                                             | 
| Type | 
                                                                                CONCENTRATION                                                                             | 
| Details | 
                                                                                concentrated to about 3 g of material                                                                             | 
| Type | 
                                                                                CUSTOM                                                                             | 
| Details | 
                                                                                The brown oil was chromatographed on silica (200 mL, 4 cm diam. column)                                                                             | 
| Type | 
                                                                                WASH                                                                             | 
| Details | 
                                                                                eluting with 30:70:1 EtOAc/hexane/NEt3                                                                             | 
| Reaction Time | 30 min | 
| Name | |
| Type | 
                                                                                    product                                                                                 | 
| Smiles | 
                                                                                    NC=1C=CC=C2C=CC=NC12                                                                                 | 
| Type | Value | Analysis | 
|---|---|---|
| AMOUNT: AMOUNT | 1.53 mmol | |
| AMOUNT: MASS | 220 mg | |
| YIELD: PERCENTYIELD | 41.3% | |
| YIELD: CALCULATEDPERCENTYIELD | 41.4% | 
| Source | Open Reaction Database (ORD) | 
| Description | The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |